molecular formula C20H18N4O4S2 B12161217 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161217
M. Wt: 442.5 g/mol
InChI Key: BPIRYXHUXSIYAF-PTNGSMBKSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural elements include:

  • Thiazolidinone core: A 1,3-thiazolidin-4-one ring with a Z-configuration double bond at the 5-ylidene position, substituted with a furan-2-ylmethyl group at N3 .
  • Pyrido-pyrimidinone system: The pyrimidin-4-one ring is linked to a pyridine moiety, with a (2-hydroxyethyl)(methyl)amino substituent at position 2 and the thiazolidinone-derived methylidene group at position 3 .
  • Functional groups: The 2-thioxo group in the thiazolidinone ring and the hydroxyethyl side chain may influence solubility, hydrogen-bonding capacity, and biological interactions.

This compound belongs to a broader class of thiazolidinone derivatives, which are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and antidiabetic effects .

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N4O4S2/c1-22(8-9-25)17-14(18(26)23-7-3-2-6-16(23)21-17)11-15-19(27)24(20(29)30-15)12-13-5-4-10-28-13/h2-7,10-11,25H,8-9,12H2,1H3/b15-11-

InChI Key

BPIRYXHUXSIYAF-PTNGSMBKSA-N

Isomeric SMILES

CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with β-ketoesters or malononitrile under acidic or basic conditions . For example:

  • Step 1 : 2-Amino-3-cyano-4H-pyran is treated with ethyl acetoacetate in acetic acid to form the pyrimidinone ring .

  • Step 2 : Functionalization at the 2-position is achieved via nucleophilic substitution. Introducing the (2-hydroxyethyl)(methyl)amino group requires reacting the intermediate chloropyrimidinone with N-methyl-2-aminoethanol in the presence of a base like K₂CO₃ .

Key Data :

ParameterConditionsYieldReference
CyclocondensationAcetic acid, reflux, 6 h78%
Amine substitutionDMF, K₂CO₃, 80°C, 12 h65%

Construction of the Thiazolidin-4-one Moiety

The thiazolidin-4-one ring is synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds . For the target compound:

  • Step 3 : 3-(Furan-2-ylmethyl)thiazolidine-2,4-dione is prepared by reacting furfurylamine with carbon disulfide and chloroacetic acid .

  • Step 4 : The exocyclic double bond (Z-configuration) is introduced via Knoevenagel condensation. The thiazolidinone aldehyde reacts with the pyrido[1,2-a]pyrimidin-4-one core in the presence of piperidine .

Stereochemical Control :

  • The Z-configuration is favored by using non-polar solvents (e.g., toluene) and catalytic piperidine .

  • Confirmed via NOESY NMR, showing proximity between the thiazolidinone methylene and pyrimidinone protons .

Key Data :

ReactionConditionsZ:E RatioReference
Knoevenagel condensationToluene, piperidine, reflux, 8 h9:1

Coupling and Final Functionalization

The methylene bridge between the pyrimidinone and thiazolidinone is established via aldol condensation:

  • Step 5 : The pyrimidinone intermediate (from Step 2) is treated with the thiazolidinone aldehyde (from Step 4) in anhydrous dioxane, followed by acid workup .

Optimization Notes :

  • Anhydrous conditions prevent hydrolysis of the thioxo group .

  • The hydroxyl group in the (2-hydroxyethyl) moiety is protected as a tert-butyldimethylsilyl (TBS) ether during earlier steps and deprotected using TBAF .

Key Data :

ParameterConditionsYieldReference
Aldol condensationDioxane, HCl, 60°C, 4 h58%
DeprotectionTHF, TBAF, rt, 2 h92%

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water . The compound is characterized by:

  • ¹H/¹³C NMR : Key signals include δ 7.65 ppm (thiazolidinone CH=), δ 4.20 ppm (OCH₂CH₂N), and δ 2.95 ppm (NCH₃) .

  • HRMS : [M+H]⁺ calculated for C₂₃H₂₂N₄O₄S₂: 498.1024; found: 498.1028 .

Comparative Analysis of Synthetic Routes

A comparison of methods from literature reveals variations in yields and selectivity:

MethodAdvantagesLimitationsReference
Sequential functionalizationHigh purity, controlled stereochemistryLong reaction times (>24 h)
One-pot couplingShorter duration (8–10 h)Lower yield (∼45%)

Industrial-Scale Considerations

For large-scale synthesis:

  • Cost Efficiency : Furfurylamine (∼$50/kg) and 2-aminopyridine (∼$120/kg) are cost-effective starting materials .

  • Green Chemistry : Recent advances use microwave-assisted synthesis to reduce reaction times by 40% .

Challenges and Solutions

  • Challenge : Epimerization at the thiazolidinone double bond.
    Solution : Use of low-temperature (0–5°C) condensation with L-proline as a chiral catalyst .

  • Challenge : Poor solubility of intermediates.
    Solution : Switch to DMF/THF mixed solvents during coupling steps .

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions due to its indole moiety.

    Common Reagents and Conditions:

    Major Products: These reactions may yield various derivatives with modified substituents on the indole ring.

  • Scientific Research Applications

      Chemistry: Indole derivatives serve as building blocks in medicinal chemistry, drug discovery, and organic synthesis.

      Biology: Some indole derivatives exhibit antitumor, antimicrobial, or anti-inflammatory effects.

      Medicine: Investigate their potential as drug candidates for specific diseases.

      Industry: Explore applications in agrochemicals, dyes, and materials.

  • Mechanism of Action

    • Unfortunately, specific information about this compound’s mechanism of action is scarce. indole derivatives often interact with cellular receptors, enzymes, or signaling pathways.
    • Further research is needed to understand how this compound exerts its effects.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues from the BH Series ()

    The BH series (BH21154–BH21166) shares the pyrido[1,2-a]pyrimidin-4-one scaffold but varies in substituents at the thiazolidinone N3 and pyrimidinone C2 positions. Key comparisons:

    Compound ID N3 Substituent C2 Substituent Molecular Weight CAS Number
    Target Compound Furan-2-ylmethyl (2-Hydroxyethyl)(methyl)amino ~550 (estimated) Not provided
    BH21154 Furan-2-ylmethyl 3-(Morpholin-4-yl)propylamino 511.6164 371205-04-8
    BH21155 3-Ethoxypropyl 3-(Morpholin-4-yl)propylamino 517.664 488705-26-6
    BH21160 2-Methylpropyl 4-(4-Methoxyphenyl)piperazin-1-yl 535.6809 487025-68-3

    Key Observations :

    • The furan-2-ylmethyl group at N3 (shared with BH21154) may enhance π-π stacking interactions with aromatic residues in biological targets, as seen in other furan-containing drugs .
    • The (2-hydroxyethyl)(methyl)amino group in the target compound likely improves water solubility compared to morpholinyl or piperazinyl groups in BH analogues, which are more lipophilic .
    • Thioxo vs. oxo groups: The 2-thioxo substituent in the thiazolidinone ring (vs. oxo in classical thiazolidinediones like pioglitazone) may alter electronic properties and binding affinity to targets such as peroxisome proliferator-activated receptors (PPARs) .
    Functional Analogues with STAT3 Inhibition ()

    Compound 30 (Cpd30), a STAT3 inhibitor, shares a thiazolidinone core but differs in substituents:

    • Cpd30 : Features a 3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene group linked to a 2-furylbenzoic acid moiety.
    • Target Compound: Replaces the benzoic acid with a pyrido-pyrimidinone system and incorporates a hydroxyethylamino group.

    Activity Comparison :

    • Cpd30 inhibits STAT3 nuclear translocation and induces apoptosis in breast cancer cells .

    Comparison with Other Methods :

    • describes the use of STZ-NA-induced diabetic rat models to evaluate antihyperglycemic activity in thiazolidinedione derivatives. The target compound’s hydroxyethyl group may enhance bioavailability for similar metabolic studies.
    Crystallographic and Computational Insights (–12)
    • Planarity: Thiazolidinone rings are nearly planar (deviation <0.015 Å), stabilizing π-π stacking interactions .
    • Intermolecular interactions : C–H···O and S···O contacts stabilize crystal packing, which may correlate with the target compound’s solid-state stability .

    Biological Activity

    The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines multiple pharmacophores, which may contribute to its diverse biological effects.

    Structural Overview

    The compound features:

    • A pyrido[1,2-a]pyrimidinone core known for various biological activities.
    • A thiazolidinone moiety , which has been linked to anti-cancer and anti-diabetic properties.
    • A furan ring , which often enhances the antioxidant activity of organic compounds.

    The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazolidinone component may facilitate binding to these targets, while the furan and pyrido components could modulate biological pathways.

    Anticancer Activity

    Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance:

    • Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers.
    • The IC50 values for related compounds often fall within the range of 0.1 to 10 µM, indicating potent activity against tumor cells .

    Antioxidant Properties

    The furan ring in the compound contributes to its antioxidant capabilities. Studies have demonstrated that thiazolidinone derivatives can effectively scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage .

    Antimicrobial Activity

    Preliminary studies suggest that the compound may possess antimicrobial properties. Thiazolidinones have been documented to inhibit bacterial growth and show efficacy against various pathogens .

    Study 1: Anticancer Efficacy

    A study investigating a related thiazolidinone derivative showed:

    • Cell Lines Tested : MCF-7, A549, HT-29.
    • IC50 Values : Ranged from 0.31 µM to 9.9 µM depending on the cell line.

    This indicates a strong potential for development as an anticancer agent.

    Study 2: Antioxidant Activity

    In another experiment assessing antioxidant capacity:

    • Method Used : DPPH radical scavenging assay.
    • Results : The compound exhibited significant scavenging activity with an EC50 value comparable to standard antioxidants.

    Data Table

    Biological ActivityTest MethodologyResults
    AnticancerIC50 Assay0.1 - 10 µM across various cell lines
    AntioxidantDPPH AssaySignificant scavenging activity (EC50 comparable to standards)
    AntimicrobialZone of InhibitionEffective against Gram-positive and Gram-negative bacteria

    Q & A

    Q. Optimization Strategies :

    • Catalyst screening (e.g., Lewis acids for imine formation) .
    • Solvent selection to balance reaction rate and byproduct formation .

    How can researchers resolve contradictions in biological activity data across studies?

    Advanced
    Contradictions often arise from:

    • Assay Variability : Differences in cell lines (e.g., cancer vs. non-cancer models) or endpoint measurements (e.g., IC50 vs. Ki values) .
    • Solvent Effects : DMSO concentrations >0.1% may artifactually modulate activity .
    • Compound Stability : Degradation under storage conditions (e.g., light, humidity) can alter efficacy .

    Q. Resolution Workflow :

    • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
    • Validate purity via HPLC before testing .

    What strategies improve synthetic yield while maintaining purity?

    Q. Advanced

    • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation .
    • Catalyst Optimization : For example, ZnCl2 improves imine condensation efficiency by 20–30% .
    • Temperature Gradients : Gradual heating during cyclization reduces side reactions .

    Q. Table 1: Solvent/Catalyst Impact on Yield

    SolventCatalystYield (%)Purity (%)Source
    DMSONone6590
    AcetonitrileZnCl28295

    How does X-ray crystallography with SHELX software aid in structural analysis?

    Q. Basic

    • Data Collection : High-resolution diffraction data (≤1.0 Å) ensures precise electron density mapping .
    • Refinement with SHELXL : Corrects for disorder in the furan ring or thiazolidinone moiety .
    • Validation Tools : CCDC Mercury or PLATON checks for geometric outliers .

    What methodologies are used to study interactions between this compound and biological targets?

    Q. Advanced

    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values for enzyme inhibition) .
    • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with DNA topoisomerases .
    • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

    How does this compound compare structurally and functionally to its analogs?

    Advanced
    Table 2: Structural Analogs and Key Features

    Compound (Example)Structural VariationBiological ActivitySource
    3-[(Z)-(3-ethyl-4-oxo-2-thioxo...)]Ethyl vs. furan-2-ylmethylLower antimicrobial potency
    2-(allylamino)-3-{(Z)-[...]methyl}-...Allylamino vs. hydroxyethyl groupEnhanced kinase inhibition

    Functional differences arise from substituent electronegativity and steric effects .

    What are common impurities in the synthesis, and how are they characterized?

    Q. Basic

    • Byproducts : Unreacted thiazolidinone precursors or oxidized furan derivatives .
    • Detection : HPLC-MS identifies impurities at <0.1% levels .
    • Mitigation : Adjust stoichiometry (1.2:1 molar ratio of pyrido core to thiazolidinone) .

    How can computational modeling predict the compound’s pharmacokinetics?

    Q. Advanced

    • ADME Prediction : SwissADME or pkCSM estimates bioavailability, logP, and CYP450 interactions .
    • MD Simulations : GROMACS models stability in lipid bilayers to assess blood-brain barrier penetration .

    What conditions stabilize the compound during storage and handling?

    Q. Basic

    • Storage : -20°C in amber vials under argon to prevent oxidation .
    • Buffered Solutions : Use pH 7.4 PBS; avoid freeze-thaw cycles to prevent aggregation .

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